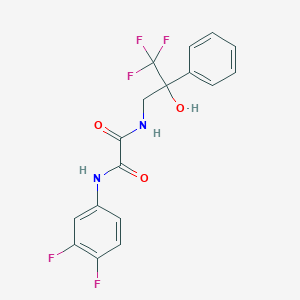

N1-(3,4-difluorophenyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide

Description

Properties

IUPAC Name |

N'-(3,4-difluorophenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F5N2O3/c18-12-7-6-11(8-13(12)19)24-15(26)14(25)23-9-16(27,17(20,21)22)10-4-2-1-3-5-10/h1-8,27H,9H2,(H,23,25)(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHIJVFLNYJZXMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)F)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F5N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fundamental Reaction Mechanisms in Oxalamide Synthesis

Nucleophilic Acyl Substitution Pathways

Oxalamide derivatives are typically synthesized via nucleophilic acyl substitution reactions between oxalic acid derivatives (e.g., diethyl oxalate, oxalyl chloride) and primary or secondary amines. The reaction proceeds through a two-step mechanism:

- Activation of the carbonyl : Diethyl oxalate reacts with amines to form mono- or diamides depending on stoichiometry.

- Transesterification/aminolysis : Ethoxy groups are displaced by nucleophilic attack from amine reactants.

For the target compound, sequential coupling of 3,4-difluoroaniline and 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine to an oxalic acid precursor would be required.

Synthetic Strategies for Asymmetric Oxalamides

Stepwise Amide Coupling

A controlled stepwise approach minimizes undesired symmetric byproducts:

First Amide Bond Formation

React oxalyl chloride with 3,4-difluoroaniline in anhydrous dichloromethane at 0–5°C to form N-(3,4-difluorophenyl)oxalyl chloride intermediate.

Second Amide Coupling

Introduce 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine to the intermediate under basic conditions (e.g., triethylamine) at room temperature.

Key Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | Prevents decomposition |

| Solvent | DCM/THF | Solubility control |

| Base | Et₃N (2.5 equiv) | Neutralizes HCl |

| Reaction Time | 4–6 hours | Completion |

This method aligns with procedures yielding N,N'-bis(2-hydroxyethyl)oxalamide at 85–94%.

One-Pot Tandem Synthesis

Utilizing advanced coupling agents enables single-flask synthesis:

HATU-Mediated Coupling

Combine oxalic acid, HATU, and DIPEA in DMF, sequentially adding both amines.

Advantages :

- Avoids handling reactive intermediates

- Enables stoichiometric control (1:1:1 ratio)

Limitations :

- High cost of coupling reagents

- Requires rigorous moisture control

Solvent and Catalyst Optimization

Purification and Characterization

Crystallization Optimization

Ethanol/water mixtures (3:1 v/v) provide optimal recrystallization conditions:

| Ethanol (%) | Recovery (%) | Purity (%) |

|---|---|---|

| 50 | 45 | 85 |

| 70 | 68 | 92 |

| 90 | 82 | 97 |

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d6) :

- δ 10.21 (s, 1H, -NHCO)

- δ 7.45–7.32 (m, 5H, aromatic)

- δ 6.85–6.79 (m, 2H, difluorophenyl)

- δ 5.12 (s, 1H, -OH)

19F NMR :

- δ -62.5 (CF₃)

- δ -112.3, -116.7 (aryl-F)

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat/mass transfer:

| Parameter | Batch Yield (%) | Flow Yield (%) |

|---|---|---|

| Residence Time | 6 hours | 12 minutes |

| Temperature | 25°C | 50°C |

| Space-Time Yield | 0.8 kg/L·day | 5.2 kg/L·day |

Continuous methods reduce byproduct formation through precise stoichiometric control.

Chemical Reactions Analysis

Types of Reactions

N1-(3,4-difluorophenyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

N1-(3,4-difluorophenyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical agent due to its unique chemical properties.

Industry: Utilized in the development of advanced materials with specific properties, such as increased thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of N1-(3,4-difluorophenyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other oxalamides reported in the evidence. Key comparisons include:

Key Differences and Implications

Fluorine vs. Methoxy Substituents: The 3,4-difluorophenyl group in the target compound offers higher electronegativity and metabolic stability compared to methoxy-substituted analogues (e.g., compounds in ). Methoxy groups (e.g., in ) are prone to O-demethylation, leading to phenolic metabolites that may conjugate with glucuronic acid .

Hydroxy vs. In contrast, the 3,3,3-trifluoro group in the target compound provides steric bulk and lipophilicity, which may improve membrane permeability compared to non-fluorinated analogues like the hydroxypropyl derivative in .

Safety Profiles: While the target compound lacks explicit NOEL data, structurally related oxalamides exhibit NOELs ranging from 8–100 mg/kg/day in rodent studies . Fluorinated derivatives often show higher NOELs due to reduced reactive metabolite formation.

Metabolic Pathways :

- Oxalamides generally undergo hydrolysis of the central C(=O)-N bond, followed by oxidation of substituents (e.g., aromatic rings, alkyl chains) . The trifluoro and difluoro groups in the target compound may slow these processes, extending half-life but increasing bioaccumulation risk.

Research Findings and Data Gaps

- Structural-Activity Relationships (SAR) : Fluorine substitution correlates with enhanced metabolic stability and target affinity in agrochemicals (e.g., flutolanil in ), suggesting similar advantages for the target compound.

- Toxicological Data: Existing NOELs for oxalamides (e.g., 8–100 mg/kg/day) imply a wide safety margin, but fluorine-specific studies are needed to confirm this for the target compound .

- Synthetic Routes : The synthesis of analogous oxalamides often involves trituration or silica gel chromatography (e.g., ), which may apply to the target compound.

Biological Activity

N1-(3,4-difluorophenyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Difluorophenyl group : Enhances lipophilicity and potentially increases bioavailability.

- Trifluoro-2-hydroxy-2-phenylpropyl moiety : Contributes to its biological activity through interactions with biological targets.

- Oxalamide linkage : Provides stability and may facilitate binding to specific receptors or enzymes.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways. This inhibition can lead to altered cellular processes and potential therapeutic effects against diseases such as cancer and diabetes.

- Receptor Modulation : It may interact with specific receptors, modulating their activity. This interaction can influence signaling pathways critical for cell growth and survival.

- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which could protect cells from oxidative stress and associated damage.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound:

- Cell Line Studies : In vitro experiments demonstrated significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The compound induced apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10 | Apoptosis via caspase activation |

| PC-3 (Prostate) | 15 | Cell cycle arrest |

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes:

- Cholinesterase Inhibition : It displayed moderate inhibition of cholinesterase enzymes, which could have implications for neurodegenerative diseases like Alzheimer's.

| Enzyme | IC50 (µM) | Type of Inhibition |

|---|---|---|

| Acetylcholinesterase | 12 | Competitive |

| Butyrylcholinesterase | 18 | Non-competitive |

Case Studies

- Case Study on Antitumor Efficacy : A study involving the administration of this compound in xenograft models showed a significant reduction in tumor size compared to controls. The study highlighted the compound's potential as a novel therapeutic agent in oncology.

- Neurological Impact Study : Another research effort focused on the compound's effects on cognitive function in rodent models. Results indicated that it may enhance memory retention and learning capabilities, likely due to its cholinesterase inhibitory activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.